molecular formula C20H16ClF3N4OS B11573948 N-(2-chloropyridin-3-yl)-4-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}butanamide

N-(2-chloropyridin-3-yl)-4-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}butanamide

Cat. No.: B11573948
M. Wt: 452.9 g/mol
InChI Key: VUYRTCNZRNUZNR-UHFFFAOYSA-N
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Description

N-(2-chloropyridin-3-yl)-4-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}butanamide is a complex organic compound that features a pyridine ring, a pyrimidine ring, and a butanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloropyridin-3-yl)-4-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}butanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridine Intermediate: Starting with 2-chloropyridine, various functional groups can be introduced through substitution reactions.

    Synthesis of the Pyrimidine Intermediate: The pyrimidine ring can be synthesized through condensation reactions involving appropriate precursors.

    Coupling Reactions: The pyridine and pyrimidine intermediates are coupled using a sulfanyl linkage.

    Formation of Butanamide Group:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloropyridin-3-yl)-4-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or reduce double bonds.

    Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Could be explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: May be used in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-chloropyridin-3-yl)-4-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}butanamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group could enhance its binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combination of structural features, which may confer specific chemical and biological properties not found in other compounds. The presence of the trifluoromethyl group, for example, can significantly impact its reactivity and interactions with biological targets.

Properties

Molecular Formula

C20H16ClF3N4OS

Molecular Weight

452.9 g/mol

IUPAC Name

N-(2-chloropyridin-3-yl)-4-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylbutanamide

InChI

InChI=1S/C20H16ClF3N4OS/c21-18-14(8-4-10-25-18)26-17(29)9-5-11-30-19-27-15(13-6-2-1-3-7-13)12-16(28-19)20(22,23)24/h1-4,6-8,10,12H,5,9,11H2,(H,26,29)

InChI Key

VUYRTCNZRNUZNR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)SCCCC(=O)NC3=C(N=CC=C3)Cl)C(F)(F)F

Origin of Product

United States

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